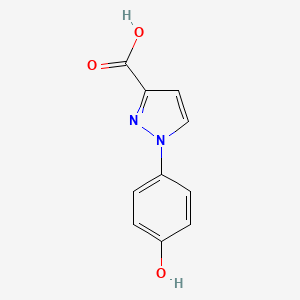

1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

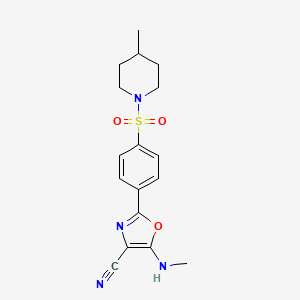

“1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid” is a compound that belongs to the pyrazole family . Pyrazoles are a type of nitrogen-containing heterocycles, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, the 1H-pyrazole-3-carboxylic acid was converted via reactions of its acid chloride with various aminophenol derivatives into the corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reaction mechanism of 1H-pyrazole-3-carboxylic acid with aminophenols was studied by means of the RHF/3-21G and RHF/6-31G method .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Studies

- 1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid has been utilized in the synthesis of various compounds. For instance, it has been used in the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with aminophenols to produce corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These reactions and the resulting structures of synthesized compounds were extensively studied using spectroscopic methods such as 13C NMR,1H NMR, IR, and mass spectroscopy (Yıldırım & Kandemirli, 2006).

Potential in Optical Applications 2. Research into novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has highlighted their optical nonlinearity, particularly in chloroform solution, when studied using laser pulses. Compounds with carboxylic acid groups and ester substituents, such as 4-(4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl)benzoic acid, demonstrated maximum nonlinearity, suggesting potential applications in optical limiting (Chandrakantha et al., 2013).

Pharmacological Aspects 3. A series of (hydroxyphenyl)pyrazoles have been synthesized and evaluated as leukotriene B4 receptor antagonists. These compounds, through molecular modeling and experimental assays, have shown significant activity, revealing their potential in pharmacological applications (Harper et al., 1994).

Novel Derivative Synthesis 4. Investigations into the reactions of cyclic oxalyl compounds with hydrazines or hydrazones have led to the synthesis of derivatives of 1H-pyrazole-3-carboxylic acid. These studies have furthered understanding of the reaction mechanisms involved and have expanded the range of potential compounds that can be synthesized using this acid as a starting material (Şener et al., 2002).

Optoelectronic Applications 5. Research on oligo-pyrazole-based thin films has demonstrated the potential of pyrazole-3,4-dicarboxylic acid in optoelectronic applications. The study involved synthesizing and characterizing these films, revealing their useful optical properties and potential in the field of optoelectronics (Cetin et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid, like other pyrazole-bearing compounds, is known for its diverse pharmacological effects Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that they may target the causative agents of these diseases, namely Leishmania strains and Plasmodium strains.

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a way that inhibits their function . For instance, some pyrazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .

Biochemical Pathways

Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may affect the biochemical pathways of Leishmania and Plasmodium species, thereby inhibiting their growth and proliferation.

Result of Action

Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may inhibit the growth and proliferation of Leishmania and Plasmodium species at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

1-(4-hydroxyphenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-8-3-1-7(2-4-8)12-6-5-9(11-12)10(14)15/h1-6,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHJBHNJYWZYPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2466199.png)

![3-(3-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2466203.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2466204.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2466208.png)

![2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2466210.png)

![Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2466216.png)

![2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2466220.png)